REACTION_CXSMILES
|
[Na].Cl[CH2:3][C:4]([OH:6])=[O:5].[CH3:7][CH:8]([CH3:10])[O-:9].[Na+].[CH:12](O)(C)C>O>[CH:8]([O:9][CH2:3][C:4]([O:6][CH3:12])=[O:5])([CH3:10])[CH3:7] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
116.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
sodium isopropoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Na+]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated down to a total volume of 200 ml
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
DISTILLATION
|
Details
|
the organic phase is fractionally distilled in vacuo (101–103° C./10 Torr; 83 g; 70%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |